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Compound of Interest

1-(4-Chlorophenyl)-2-
Compound Name:
imidazolidinone

Cat. No.: B087898

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for the compound 1-
(4-Chlorophenyl)-2-imidazolidinone. Due to the limited availability of direct experimental
spectra for this specific molecule in the public domain, this document presents a predictive
spectroscopic profile based on data from structurally analogous compounds. The information
herein is intended to serve as a reference for researchers involved in the synthesis,
characterization, and application of related chemical entities.

Chemical Structure

Chemical Name: 1-(4-Chlorophenyl)-2-imidazolidinone Molecular Formula: CoHoCIN20
Molecular Weight: 196.63 g/mol CAS Registry Number: 32549-33-0 (for the related 1-(4-
Chlorophenyl)-2,4-imidazolidinedione)[1]
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Predicted Spectroscopic Data
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The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-(4-Chlorophenyl)-2-imidazolidinone. These

predictions are derived from the analysis of similar structures reported in the literature.[2][3]

Predicted ‘H NMR Data (400 MHz, CDCIs)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.35 d,J=88Hz 2H Ar-H (ortho to Cl)
~7.25 d,J=88Hz 2H Ar-H (meta to Cl)
~3.90 t,J=7.6 Hz 2H N-CH:z
~3.50 t,J=7.6 Hz 2H N-CH2-C=0
~5.50 brs 1H N-H

Chemical Shift (o, ppm) Assignment
~165 C=0

~138 Ar-C (ipso to N)
~133 Ar-C (ipso to CI)
~129 Ar-CH (ortho to Cl)
~120 Ar-CH (meta to CI)
~45 N-CH:z

~40 N-CH2-C=0

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3250 Medium, Sharp N-H Stretch

~3050 Weak Aromatic C-H Stretch

~2950 Weak Aliphatic C-H Stretch

~1680 Strong C=0 Stretch (Amide)

~1600, ~1490 Medium Aromatic C=C Stretch

~1100 Medium C-N Stretch

830 Strong p-Substituted Benzene C-H
Bend

~750 Medium C-ClI Stretch

Predicted Mass Spectrometry (MS) Data

miz Relative Intensity (%) Assighment

196/198 100/33 [M]*/ [M+2]* (due to 35CI/3’Cl)
167 Moderate [M - Cz2HsN]*

139 Moderate [M - C2H3N20]*

111 High [CeHaCI]*

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are based on standard laboratory

practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (*3C) chemical environments in the

molecule.
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Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Chlorophenyl)-2-
imidazolidinone in 0.6-0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 400 MHz NMR spectrometer.
e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be necessary compared to *H NMR.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Reference the spectrum to the residual solvent peak of CDCIs (0 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational
frequencies.

Methodology:

o Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by
dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and
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allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR)
accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment or clean ATR crystal.

o

Place the prepared sample in the spectrometer's beam path.

[¢]

Collect the sample spectrum over the range of 4000-400 cm~1.

[¢]

Co-add multiple scans to improve the signal-to-noise ratio.

[e]

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph
(LC-MS) system.

« lonization: Utilize Electron lonization (El) at 70 eV. El is a common technique for volatile and
thermally stable compounds.[4]

e Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass
analyzer.

o Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight and fragments (e.g., m/z 50-300).

Workflow Diagrams
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The following diagrams, generated using the DOT language, illustrate the logical workflows for

the spectroscopic analyses.
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Caption: General workflow for spectroscopic analysis.
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Caption: Logic for structure elucidation from spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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